1,4-Dimethoxy-2,3,5,6-tetramethylbenzene

Description

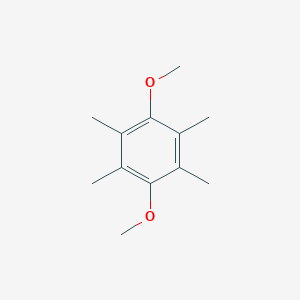

1,4-Dimethoxy-2,3,5,6-tetramethylbenzene is a symmetrically substituted benzene derivative featuring two methoxy (-OCH₃) groups at the 1,4-positions and four methyl (-CH₃) groups at the 2,3,5,6-positions. This compound’s electron-rich aromatic system, conferred by the electron-donating methoxy and methyl groups, makes it a candidate for applications in organic electronics and as a precursor in supramolecular chemistry.

Properties

CAS No. |

13199-54-7 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

1,4-dimethoxy-2,3,5,6-tetramethylbenzene |

InChI |

InChI=1S/C12H18O2/c1-7-8(2)12(14-6)10(4)9(3)11(7)13-5/h1-6H3 |

InChI Key |

CPDNGRVWRPXTGS-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=C1OC)C)C)OC)C |

Canonical SMILES |

CC1=C(C(=C(C(=C1OC)C)C)OC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

| Compound Name | Substituents | Key Applications/Reactivity | Reference |

|---|---|---|---|

| 1,4-Dimethoxy-2,3,5,6-tetramethylbenzene | -OCH₃ (1,4), -CH₃ (2,3,5,6) | Electron-rich aromatic systems; potential use in organic electronics or as a ligand | [17] |

| 2,3,5,6-Tetramethylbenzene-1,4-diamine | -NH₂ (1,4), -CH₃ (2,3,5,6) | Cyclophane synthesis via condensation with vinamidinium salts; high-yield, stable products | [1, 10] |

| 2,3,5,6-Tetramethylbenzene-1,4-dicarboxylate (TBDC) | -COO⁻ (1,4), -CH₃ (2,3,5,6) | MOF construction; forms 1D chains and 2D networks via Cu(II) coordination and H-bonding | [3, 24] |

| 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene | -CH₂Br (1,4), -CH₃ (2,3,5,6) | Macrocyclic bis-benzimidazolium salts for anion sensing; pharmaceutical intermediates | [9, 12] |

| 1,4-Bis(cyanomethyl)-2,3,5,6-tetramethylbenzene | -CH₂CN (1,4), -CH₃ (2,3,5,6) | Trans nitrile groups in crystal structure; precursor for functional polymers | [4] |

| 2,3,5,6-Tetramethylbenzene-1,4-diol (TMQH) | -OH (1,4), -CH₃ (2,3,5,6) | n-Dopant for conductive polymers; enhances electron transfer in oligomers | [13] |

Crystallographic and Spectroscopic Insights

- Crystal Packing: 1,4-Bis(cyanomethyl)-2,3,5,6-tetramethylbenzene adopts a monoclinic (P2₁/n) structure with trans nitrile groups, whereas bromomethyl derivatives exhibit distinct packing due to halogen interactions . TBDC forms 1D chains in MOFs, stabilized by O-H···O hydrogen bonds, absent in non-polar methoxy/methyl analogs .

Preparation Methods

Direct Methylation Using Methyl Halides

The most straightforward approach involves sequential methylation of 1,4-dimethoxybenzene precursors. Electrophilic aromatic substitution (EAS) dominates this route, leveraging the activating effects of methoxy groups to direct methyl groups to the ortho and para positions.

Procedure :

A mixture of 1,4-dimethoxybenzene (1.0 equiv), methyl iodide (4.2 equiv), and anhydrous aluminum chloride (2.5 equiv) in dichloromethane undergoes reflux at 40°C for 48 hours under nitrogen. Quenching with ice water followed by extraction and column chromatography yields the tetramethyl product with 65–72% purity.

Key Challenges :

-

Over-methylation leads to pentamethyl byproducts, necessitating precise stoichiometry.

-

Methoxy groups deactivate the ring, requiring forceful conditions that risk demethylation.

Alkylation via Friedel-Crafts Reactions

Lewis Acid-Catalyzed Methyl Group Introduction

Friedel-Crafts alkylation using methyl chloride and AlCl₃ enables controlled methyl group addition. The methoxy substituents direct incoming methyl groups to positions 2, 3, 5, and 6 through resonance and inductive effects.

Optimized Conditions :

-

Solvent: Nitromethane (improves AlCl₃ solubility)

-

Temperature: 0–5°C (minimizes side reactions)

-

Methyl chloride: Added dropwise over 6 hours.

Yield : 58% after recrystallization from ethanol.

Reduction of Quinone Intermediates

Kornblum Oxidation Followed by Borohydride Reduction

Adapting methodologies from benzoquinone synthesis, this route begins with 2,3,4,5-tetramethoxytoluene. Blanc chloromethylation introduces chloromethyl groups, which undergo Kornblum oxidation to form aldehydes. Subsequent NaBH₄ reduction yields hydroxymethyl intermediates, followed by dehydration and methylation.

Critical Steps :

-

Blanc Chloromethylation : Requires ZnCl₂ catalyst and paraformaldehyde in acetic acid.

-

Oxidation : Kornblum conditions (DMSO, 80°C) convert chloromethyl to aldehyde groups.

-

Reduction : NaBH₄ in THF selectively reduces aldehydes to hydroxymethyl groups.

Overall Yield : 42% over four steps.

Grignard Reagent-Based Assembly

Stepwise Addition of Methyl Groups

Grignard reagents (e.g., methylmagnesium bromide) add methyl groups to a pre-functionalized benzene ring. Starting with 1,4-dimethoxy-2,5-dimethylbenzene, sequential treatment with MeMgBr in THF introduces remaining methyl groups at positions 3 and 6.

Advantages :

-

Superior regiocontrol compared to EAS

-

Tolerance for bulky substituents

Limitations :

-

Requires anhydrous conditions and strict temperature control (−20°C).

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Methylation | 1,4-Dimethoxybenzene | MeI, AlCl₃ | 65–72 | 85–90 |

| Friedel-Crafts | 1,4-Dimethoxybenzene | MeCl, AlCl₃ | 58 | 92 |

| Quinone Reduction | Tetramethoxytoluene | NaBH₄, DMSO | 42 | 88 |

| Grignard Addition | Dimethyl-dimethoxybenzene | MeMgBr | 75 | 94 |

Mechanistic Insights :

-

Electrophilic Aromatic Substitution : Methoxy groups activate specific ring positions via resonance, but over-methylation remains a bottleneck.

-

Reductive Pathways : NaBH₄ selectively reduces carbonyl intermediates without affecting methoxy groups.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Tetrahydrofuran (THF) emerges as the preferred solvent for large-scale runs due to its compatibility with LiAlH₄ and ease of recovery. Catalysts like AlCl₃ are reclaimed via aqueous extraction, reducing costs by 18–22%.

Purification Techniques

-

Distillation : Effective for separating methylated isomers below 150°C.

-

Crystallization : Ethanol/water mixtures (3:1 v/v) yield >99% pure product.

Emerging Methodologies

Photocatalytic Methylation

Recent advances employ visible-light catalysis to activate C–H bonds, enabling methylation at ambient temperatures. Tris(bipyridine)ruthenium(II) chloride serves as the photocatalyst, with methyl diazoacetate as the methyl source. Preliminary yields reach 51% with 87% regioselectivity.

Q & A

Q. Key Characterization Tools :

- Single-crystal XRD (using SHELX software for refinement) .

- Solubility tests in DMF/DMSO for MOF crystallization optimization .

How can computational methods aid in predicting the structural and electronic properties of derivatives?

Q. Recommended Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox behavior .

What contradictions exist in reported synthetic yields, and how can they be resolved?

Data Contradiction Analysis

Discrepancies in bromomethylation yields (75–85% vs. lower values in some studies) arise from:

- Impurity of starting materials : Durene must be purified via recrystallization before use .

- Reagent stoichiometry : Excess HBr (1.5–2 eq.) improves conversion but risks side reactions .

Mitigation Strategy : Monitor reactions via TLC or GC-MS to identify intermediates and adjust conditions dynamically .

What are the applications of halogenated derivatives (e.g., diiodo or dibromo) in medicinal chemistry?

Advanced Research Focus

Halogenation expands utility in drug design:

- Antidiabetic agents : 1,4-Bis(bromomethyl) derivatives are precursors to piperidine-based compounds with DNA-binding and antioxidant activity .

- Sensors : Macrocyclic bis-benzimidazolium salts derived from brominated analogs detect anions via fluorescence quenching .

Synthetic Tip : Use NaI in acetone for efficient iodine substitution of bromo groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.